3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-2H-1-benzothiapyran hydrochloride
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Overview
Description
3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-2H-1-benzothiapyran hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzothiapyrans, which are characterized by a benzene ring fused to a thiopyran ring. The presence of multiple functional groups, including methoxy, phenyl, hydroxy, and pyrrolidyl groups, contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-2H-1-benzothiapyran hydrochloride involves several key steps:
Formation of the Benzothiapyran Core: The initial step involves the cyclization of a suitable precursor to form the benzothiapyran core. This can be achieved through a condensation reaction between a thiol and a benzaldehyde derivative under acidic conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the methoxy, phenyl, hydroxy, and pyrrolidyl groups. This can be accomplished through a series of substitution and addition reactions using appropriate reagents and catalysts.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-2H-1-benzothiapyran hydrochloride undergoes various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Addition: The pyrrolidyl group can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-2H-1-benzothiapyran hydrochloride has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used as a model compound for studying reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activities, it may be investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-2H-1-benzothiapyran hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various cellular pathways, such as signal transduction, gene expression, and metabolic processes, resulting in the observed biological effects.
Comparison with Similar Compounds
3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-2H-1-benzothiapyran hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-2H-1-benzothiapyran and 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-2H-1-benzothiapyran sulfate share similar structural features but differ in their counterions.
Uniqueness: The presence of the hydrochloride salt form in this compound may influence its solubility, stability, and biological activity, making it distinct from its analogs.
Properties
CAS No. |
16879-01-9 |
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Molecular Formula |
C28H32ClNO3S |
Molecular Weight |
498.1 g/mol |
IUPAC Name |
7-methoxy-3-phenyl-4-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-2,3-dihydrothiochromen-4-ol;chloride |
InChI |
InChI=1S/C28H31NO3S.ClH/c1-31-24-13-14-25-27(19-24)33-20-26(21-7-3-2-4-8-21)28(25,30)22-9-11-23(12-10-22)32-18-17-29-15-5-6-16-29;/h2-4,7-14,19,26,30H,5-6,15-18,20H2,1H3;1H |
InChI Key |
DLMLIHTZOIAPPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CS2)C3=CC=CC=C3)(C4=CC=C(C=C4)OCC[NH+]5CCCC5)O.[Cl-] |
Origin of Product |
United States |
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